molecular formula C8H8N2O2 B1456489 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1616337-50-8

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1456489
CAS No.: 1616337-50-8
M. Wt: 164.16 g/mol
InChI Key: JSHWYMVQSPFANN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with partial saturation at the 2- and 3-positions. The carboxylic acid group at position 2 enhances its polarity, making it suitable for interactions in biological systems or as a synthetic intermediate. Its hydrochloride salt (CAS: 1779413-71-6) improves aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWYMVQSPFANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization of N-Propargylic β-Enaminones with Arylaldehydes or N-Sulfonyl Imines

One of the most commonly reported synthetic routes to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves a base-catalyzed cascade cyclization reaction. This method uses N-propargylic β-enaminones as key precursors, which react with arylaldehydes or N-sulfonyl imines under basic conditions to form the fused dihydropyrrolopyridine ring system.

  • Catalyst: Typically potassium hydroxide (KOH) or other bases.
  • Reaction Conditions: Moderate temperatures, often ambient to slightly elevated.
  • Advantages: This approach allows for the formation of the bicyclic core in a one-pot fashion with moderate to good yields.
  • Scalability: The reaction can be optimized for industrial-scale production by fine-tuning catalyst concentration and temperature control.

One-Pot, Three-Component Ball Milling Synthesis Under Solvent-Free and Catalyst-Free Conditions

A novel environmentally friendly approach involves a one-pot, three-component synthesis using ball milling techniques. This method synthesizes 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives, closely related to this compound, under solvent-free and catalyst-free conditions.

  • Reactants: Suitable amino compounds, carbonyl compounds, and active methylene compounds.
  • Process: Mechanical grinding in a ball mill promotes the reaction without solvents or catalysts.
  • Yields: High-yielding with significant environmental and economic advantages due to the elimination of organic solvents and catalysts.
  • Reaction Time: Shortened compared to traditional methods.
  • Applications: This green chemistry approach is promising for large-scale synthesis with reduced waste generation.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

For derivatives and functionalized versions of this compound, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed.

  • Typical Procedure: Halogenated intermediates (e.g., 5-bromo derivatives) are reacted with boronic acids in the presence of Pd catalysts (e.g., Pd(dppf)Cl2).
  • Conditions: Reactions conducted in mixed solvents like dioxane/water under nitrogen atmosphere at 80°C.
  • Post-Reaction Processing: Acidification, extraction, and purification by chromatography or ion exchange resins.
  • Outcome: Enables regioselective arylation and introduction of diverse substituents enhancing biological activity.

Industrial and Scale-Up Considerations

Industrial synthesis focuses on optimizing yield and purity through controlled reaction environments and advanced catalysts. Multi-step synthesis often begins with the preparation of substituted pyrrole or pyridine precursors, followed by cyclization and functional group modifications.

  • Optimization: Temperature control, catalyst loading, solvent choice, and purification methods are critical.
  • Purification: Use of ion-exchange resins and chromatography to isolate the hydrochloride salt or free acid forms.
  • Stability: The compound is stable under controlled conditions but sensitive to strong oxidizing or reducing agents.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Catalyst/Environment Yield & Advantages Notes
Base-catalyzed cyclization N-propargylic β-enaminones + arylaldehydes KOH or other bases Moderate to good yields; one-pot reaction Allows structural diversity
One-pot ball milling (solvent/catalyst-free) Amino compounds + carbonyl + active methylene None (mechanical energy) High yield; environmentally friendly; short time Green chemistry approach
Pd-catalyzed cross-coupling Halogenated pyrrolopyridines + boronic acids Pd(dppf)Cl2, K2CO3, dioxane/water High regioselectivity; functional group tolerance Useful for derivative synthesis
Industrial multi-step synthesis Various substituted precursors Optimized catalysts and solvents High purity and scalability Requires purification and quality control

Research Findings and Notes

  • The base-catalyzed cyclization method is widely used due to its simplicity and adaptability to various substituents, making it suitable for medicinal chemistry applications.
  • The ball milling technique represents a significant advancement in green chemistry, reducing hazardous waste and improving sustainability.
  • Palladium-catalyzed cross-coupling reactions have expanded the scope of derivatives accessible, enabling fine-tuning of biological activity.
  • Industrial methods prioritize yield, purity, and scalability, often combining these synthetic strategies with advanced purification techniques.
  • The compound’s biological activity as an FGFR inhibitor underscores the importance of efficient synthetic routes to enable drug development.

This comprehensive overview synthesizes diverse research and industrial data to present authoritative preparation methods for this compound, emphasizing efficiency, environmental impact, and applicability in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the carboxylic acid group can enhance the selectivity and potency of these compounds against tumor cells .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Materials Science

In materials science, this compound is being explored for:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into copolymers that exhibit specific functionalities .
  • Sensors and Electronics : Due to its electronic properties, it has potential applications in organic electronics and sensor technology. Research is ongoing into how modifications of the compound can lead to improved conductivity and sensitivity in electronic devices .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutic agents . This suggests a promising avenue for developing new anticancer drugs based on this scaffold.

Case Study 2: Neuroprotection

Research conducted at a prominent university focused on the neuroprotective effects of the compound in cellular models of neurodegeneration. The study found that treatment with this compound led to a reduction in apoptosis markers in neuronal cells exposed to oxidative stress. This opens up potential therapeutic pathways for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with analogous heterocyclic carboxylic acids:

Compound Name Core Structure Substituents Carboxylic Acid Position Key Properties/Activities Reference
This compound Dihydro-pyrrolo[2,3-b]pyridine None 2 Hydrochloride salt enhances solubility; potential for hydrogen bonding
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pyrrolo[2,3-b]pyridine Br at 5 2 Bromine enables cross-coupling reactions; 95% purity
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine None 2 Different ring fusion; synthesized in 95% yield via ester hydrolysis
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine Cl at 5 3 Positional isomer; used as a medical intermediate
Thieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine None 2 Thiophene moiety alters electronic properties; CAS: 59944-76-2
4-(Chloromethyl)-3-methyl-6-oxo-thieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine ClCH2 at 4, CH3 at 3 2 Chloromethyl group allows further functionalization
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine Cl at 5, ethyl ester 2 Prodrug form; hydrolyzed to active acid

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) at position 5 increase acidity (pKa ~2–3) and reactivity, enabling use in Suzuki couplings . Positional Isomerism: Carboxylic acid placement (2 vs. 3) affects hydrogen-bonding capacity. For example, 5-chloro-3-carboxylic acid derivatives may interact differently with biological targets than 2-carboxylic acids .

Synthetic Considerations :

  • Yields for analogous compounds range from 71% (5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) to 95% (unsubstituted variants), influenced by steric and electronic effects of substituents .
  • Ethyl esters (e.g., ) serve as precursors, requiring hydrolysis to yield carboxylic acids. Reaction conditions (e.g., NaOH concentration, reflux duration) must be optimized for dihydro derivatives .

Biological and Pharmacological Relevance: Thieno[2,3-b]pyridine-2-carboxylic acid derivatives exhibit antianaphylactic activity , whereas pyrrolopyridine analogs are often intermediates in drug discovery (e.g., VU0152099, a dihydrothienopyridine carboxamide ). The hydrochloride salt of the target compound enhances bioavailability, a trait shared with pharmaceutical salts like LY2033298 (thienopyridine cyclopropylamide ).

Physicochemical Properties :

  • Lipophilicity: Ethyl esters (logP ~1.5–2.5) are more lipophilic than carboxylic acids (logP ~0.5–1.0), impacting membrane permeability .
  • Solubility: The hydrochloride salt of the dihydro compound likely exceeds 10 mg/mL in water, compared to <1 mg/mL for neutral forms .

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1616337-50-8) is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its unique structural characteristics and biological activities. This compound features a fused pyrrole and pyridine ring system, which contributes to its diverse pharmacological properties.

  • Molecular Formula : C8_8H8_8N2_2O2_2
  • Molecular Weight : 164.16 g/mol
  • IUPAC Name : this compound
  • Synonyms : 2,3-Dihydro-7-azaindole-2-carboxylic acid

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Phosphodiesterase Inhibition : Compounds derived from this scaffold have shown selective inhibition of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. For instance, one derivative demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : A related series of compounds has been reported to inhibit FGFR signaling pathways effectively. One notable derivative exhibited IC50_{50} values of 7 nM against FGFR1 and showed promise in inhibiting breast cancer cell proliferation and inducing apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives is closely linked to their structural modifications. Key findings include:

  • Substituent Effects : Variations in the aryl groups attached to the core structure can significantly impact potency against PDE4B and FGFRs. For example, certain modifications led to improved selectivity and potency .
  • Core Structure Importance : The fused ring system is essential for maintaining the bioactivity of these compounds. Modifications that preserve the core structure while varying substituents have yielded promising results in biological assays .

In Vitro Studies

  • PDE4B Inhibition : A study evaluated a series of derivatives for their ability to inhibit PDE4B activity. Compound 11h was identified as a potent inhibitor with acceptable ADME properties and selectivity over other PDE isoforms .
  • Anti-Cancer Activity : Another investigation focused on the anti-cancer potential of derivatives targeting FGFRs. Compound 4h not only inhibited cell proliferation but also reduced migration and invasion in breast cancer models .

Summary of Findings

CompoundTargetIC50_{50} ValueActivity
11hPDE4BNot specifiedTNF-α inhibition
4hFGFR17 nMAnti-cancer activity

Q & A

Q. What are the primary synthetic routes for preparing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization and functionalization of precursor molecules. For example, analogs like 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are synthesized via cyclization of ethyl 2-chloronicotinate derivatives under controlled conditions (e.g., temperature, pH, and catalysts such as palladium) . Bromination of precursor compounds (e.g., 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) using bromine or N-bromosuccinimide (NBS) is a common step to introduce halogen substituents . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are standard for verifying proton environments and carbon frameworks. For example, methyl esters of related pyrrolopyridines show distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ ~12 ppm) .
  • X-ray Crystallography : Single-crystal analysis provides absolute conformation, as seen in structurally similar compounds like 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile, where bond lengths and angles were validated (mean C–C bond length: 0.002 Å) .

Q. What are the key physicochemical properties influencing reactivity in aqueous or organic media?

The carboxylic acid group confers solubility in polar solvents (e.g., DMSO, methanol) and enables salt formation. Substituents like bromine or methoxycarbonyl alter hydrophobicity (logP) and hydrogen-bonding capacity (TPSA ~70–90 Ų), impacting interactions in biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity or binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking with proteins (e.g., kinases) uses software like AutoDock Vina to simulate binding modes, leveraging the fused pyrrolopyridine scaffold’s π-π stacking potential . For instance, analogs with trifluoromethyl groups show enhanced metabolic stability due to electron-withdrawing effects .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out false positives.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity. For example, ester derivatives (e.g., ethyl carboxylates) can hydrolyze in vivo, altering efficacy .
  • Orthogonal Assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm target specificity .

Q. How can regioselective functionalization of the pyrrolopyridine core be achieved for structure-activity relationship (SAR) studies?

  • Electrophilic Substitution : Bromination at the 5-position is favored due to electron-rich aromatic rings, guided by directing groups like methoxycarbonyl .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 3-position using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

Q. What purification techniques ensure high purity for in vivo studies?

  • Ion-Exchange Chromatography : Effective for isolating carboxylic acid derivatives via pH-gradient elution .
  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar impurities, achieving >98% purity .

Methodological Considerations

Q. How to design kinetic studies for enzymatic inhibition involving this compound?

  • Continuous Assays : Monitor absorbance changes (e.g., NADH depletion at 340 nm) in real-time.
  • IC₅₀ Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?

  • TLC/MS Monitoring : Track reaction progress with silica TLC (CH₂Cl₂/MeOH 9:1) and ESI-MS for mass confirmation.
  • In Situ IR Spectroscopy : Detect carbonyl intermediates (e.g., ester → acid conversion) via C=O stretching (~1700 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

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